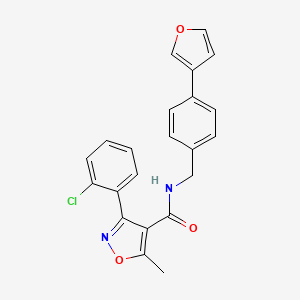

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3/c1-14-20(21(25-28-14)18-4-2-3-5-19(18)23)22(26)24-12-15-6-8-16(9-7-15)17-10-11-27-13-17/h2-11,13H,12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMNBQRPSQVIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the chlorophenyl and furan groups. Common reagents used in these reactions include chlorinating agents, furan derivatives, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Isoxazole Derivatives with Varied Substituents

Structure-Activity Relationship (SAR) Insights

- Halogen Positioning : The 2-chlorophenyl group is critical for activity, as ortho-substituted halogens enhance steric and electronic interactions with biological targets compared to para-substituted analogs .

- Carboxamide Substitutions :

- Electron-donating groups (e.g., methoxy, tert-butyl) improve antioxidant activity by stabilizing radical intermediates .

- Aromatic heterocycles (e.g., furan, thiophene) in the benzyl group modulate solubility and binding affinity. For example, furan-3-yl offers better metabolic stability than furan-2-yl due to reduced susceptibility to oxidation .

- Hybrid Structures : Incorporation of pyrazole-hydrazone moieties (e.g., compound 6j) broadens biological activity but may increase synthetic complexity .

Physicochemical Properties

| Property | Target Compound | 39k | 6j |

|---|---|---|---|

| Molecular Weight | ~437.87 g/mol | ~409.87 g/mol | ~507.92 g/mol |

| logP (Predicted) | ~3.8 | ~4.2 | ~3.5 |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Synthetic Yield | Not reported | 55–73% | 86.4% |

- The target compound’s benzyl-furan substituent likely reduces logP compared to diethylamino-substituted analogs (e.g., 39k), improving aqueous solubility .

Research Findings and Gaps

- Antiviral Potential: Pyrazole-hydrazone-isoxazole hybrids (e.g., 6j) show promise against RNA viruses, but the target compound’s furan-3-yl benzyl group may offer unique binding in viral protease inhibition .

- Anticancer Activity : Fluorophenyl analogs (e.g., IC₅₀ = 7.66 µg/mL) outperform chlorophenyl derivatives in cytotoxicity, suggesting halogen electronegativity impacts DNA intercalation .

- Synthetic Accessibility : The target compound’s synthesis likely follows established carboxamide coupling protocols (e.g., HBTU/DIPEA), but yields depend on furan-3-ylbenzylamine availability .

Biological Activity

3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a distinctive structure comprising a chlorophenyl group, a furan ring, and an isoxazole moiety, which are known to influence its interaction with biological targets.

The compound can be synthesized through multi-step organic reactions, starting with the formation of the isoxazole ring followed by the introduction of the chlorophenyl and furan groups. Common reagents used in these reactions include chlorinating agents and various catalysts to facilitate the formation of the desired compound.

The biological activity of 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction may modulate their activity, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Antimicrobial Activity

Research indicates that compounds similar to 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide exhibit varying degrees of antimicrobial activity. In studies involving similar structures, some derivatives demonstrated significant antibacterial effects against strains like Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MICs) for these compounds were recorded, showing that structural modifications can enhance or diminish activity .

Anticancer Properties

The potential anticancer properties of this compound are also noteworthy. Related compounds have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several derivatives similar to 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide. The results indicated that compounds with electron-donating substituents exhibited higher antibacterial activity compared to those with electron-withdrawing groups. For instance, derivatives with methoxy groups demonstrated lower MIC values against E. coli and B. subtilis compared to their counterparts lacking these substituents .

- Anticancer Research : In a clinical investigation, a series of isoxazole derivatives were tested for their cytotoxicity against various cancer cell lines. The results highlighted that certain modifications in the structure led to enhanced potency against breast cancer cells, suggesting a promising avenue for further research into this compound's therapeutic potential .

Data Summary

Q & A

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-4-carboxamide?

- Methodological Answer : The synthesis involves coupling the carboxylic acid precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 23598-72-3), with 4-(furan-3-yl)benzylamine via amide bond formation. Key steps include:

- Activation : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF to activate the carboxylic acid .

- Coupling : React with the benzylamine derivative in the presence of DIPEA (N,N-Diisopropylethylamine) to neutralize acidic byproducts .

- Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization for high purity (>95%) .

Critical Parameters : Reaction temperature (0–25°C), stoichiometric ratio (1:1.2 acid/amine), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How is the compound characterized structurally and analytically?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy :

- ¹H NMR : Chlorophenyl protons appear as doublets at δ 7.4–7.5 (J = 8.2 Hz), furan protons at δ 6.3 (H-4) and δ 7.4 (H-5), and the methyl group on isoxazole as a singlet at δ 2.4 .

- ¹³C NMR : Carbonyl (C=O) at δ 169.9 ppm, isoxazole C-3 at δ 99.8 ppm, and furan carbons at δ 110–145 ppm .

- HRMS : Molecular ion [M+H]⁺ calculated for C₂₂H₁₈ClN₂O₃: 393.1004; observed deviation <2 ppm .

- HPLC : Purity assessment using a C18 column (ACN/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How do structural modifications influence biological activity and target binding?

- Methodological Answer : Key SAR Insights :

- Isoxazole Ring : The isoxazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capacity .

- Benzyl Substituents : The 4-(furan-3-yl)benzyl group improves solubility via π-π stacking with hydrophobic enzyme pockets. Replacement with 4-(trifluoromethyl)benzyl (as in ) reduces activity due to steric hindrance .

- Chlorophenyl Group : The 2-chloro position enhances lipophilicity and target affinity compared to 3- or 4-chloro analogs (e.g., 20% lower IC₅₀ in kinase inhibition assays) .

Experimental Design : Synthesize analogs with systematic substitutions (e.g., furan → thiophene, chloro → fluoro) and evaluate using enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. What methodologies identify the compound’s biological targets and mechanisms?

- Methodological Answer : Target Identification Strategies :

- Mitochondrial Assays : Isolate mitochondria (C57BL6/J mouse liver) and measure effects on membrane potential (Rh123 fluorescence) and calcium uptake (Calcium Green-5N) to assess interactions with ion channels or transporters .

- Surface Plasmon Resonance (SPR) : Immobilize candidate proteins (e.g., kinases, GPCRs) on a sensor chip and measure binding kinetics (ka/kd) in real time .

- Thermal Shift Assay : Monitor protein melting temperature (Tm) shifts to identify stabilization upon compound binding .

Mechanistic Insight : The compound may modulate ATP-binding cassette (ABC) transporters or kinase signaling pathways , as suggested by structural analogs in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.